REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]3[C:12](=[CH:13][C:2]1=2)[CH2:11][CH2:10][CH2:9][CH2:8]3.C(O)(=[O:16])C>C(O)(=O)CC>[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]3[C:12](=[CH:13][C:2]1=2)[CH2:11][CH2:10][CH2:9][C:8]3=[O:16]
|
Name
|
compound
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(CC1)C=C1CCCCC1=C2
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(CC)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A solution of Jones's reagent is added
|
Type
|
TEMPERATURE
|
Details
|
The mixture, maintained for one hour at this temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under vacuum
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the ether phase is decanted
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
an oil which crystallizes
|
Name
|
|
Type
|
|
Smiles
|
O1C2=C(CC1)C=C1C(CCCC1=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |